N-[2-(5-tert-butyl-2-methylphenyl)sulfonylethyl]cyclopentanecarboxamide
Description
N-[2-(5-tert-butyl-2-methylphenyl)sulfonylethyl]cyclopentanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopentanecarboxamide group and a sulfonylethyl group attached to a tert-butyl-methylphenyl moiety
Properties
IUPAC Name |
N-[2-(5-tert-butyl-2-methylphenyl)sulfonylethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3S/c1-14-9-10-16(19(2,3)4)13-17(14)24(22,23)12-11-20-18(21)15-7-5-6-8-15/h9-10,13,15H,5-8,11-12H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXCPNQVNKUWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)CCNC(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-tert-butyl-2-methylphenyl)sulfonylethyl]cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the sulfonylethyl intermediate: This step involves the reaction of 5-tert-butyl-2-methylphenol with a sulfonyl chloride in the presence of a base to form the sulfonylethyl intermediate.
Coupling with cyclopentanecarboxamide: The sulfonylethyl intermediate is then reacted with cyclopentanecarboxamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-tert-butyl-2-methylphenyl)sulfonylethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(5-tert-butyl-2-methylphenyl)sulfonylethyl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-tert-butyl-2-methylphenyl)sulfonylethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The cyclopentanecarboxamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-5-methylphenol: Shares the tert-butyl-methylphenyl moiety but lacks the sulfonylethyl and cyclopentanecarboxamide groups.
N-(2-sulfonylethyl)cyclopentanecarboxamide: Similar structure but without the tert-butyl-methylphenyl group.
Uniqueness
N-[2-(5-tert-butyl-2-methylphenyl)sulfonylethyl]cyclopentanecarboxamide is unique due to the combination of its sulfonylethyl and cyclopentanecarboxamide groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
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